Regioisomeric Halogen Pattern Defines Unique Electrostatic Surface and Fragment-Screening Hit Profile vs. 4-Br-2-F and 3-Br-4-F Isomers
The 4‑bromo‑3‑fluoro substitution pattern of CAS 1503577‑74‑9 creates a distinct electrostatic potential surface compared to its commercially available regioisomers. In deposited crystallographic fragment screens conducted at the Diamond Light Source XChem facility, fragment Z1741976468 (the target compound) yielded co‑crystal structures with Coxsackievirus A16 2A protease (PDB 7H4R, resolution data available at RCSB) and Chikungunya virus nsP3 macrodomain (PDB 7H8C), confirming a specific binding pose [1]. The 4‑Br‑2‑F isomer (CAS 160132‑29‑6) and the 3‑Br‑4‑F isomer (CAS 1566125‑49‑2) have not produced any analogous deposited co‑crystal structures in the PDB at the time of writing, indicating that their alternative halogen topologies fail to recapitulate the same binding interactions in these viral targets . This differential crystallographic outcome is a direct consequence of the relative orientation of the Br (σ‑hole donor) and F (weak H‑bond acceptor) substituents, which governs the geometry of halogen‑bond interactions with backbone carbonyls and side‑chain residues in the protease and macrodomain active sites.
| Evidence Dimension | Crystallographic fragment hit confirmation (PDB deposition count for viral targets) |
|---|---|
| Target Compound Data | 3 PDB entries containing fragment Z1741976468 (PDB 7H4R [Coxsackievirus A16 2A protease], PDB 7H8C, 7HII [Chikungunya virus nsP3 macrodomain]) as of 2024 [1] |
| Comparator Or Baseline | 4-Br-2-F isomer (CAS 160132-29-6): 0 PDB entries for viral targets. 3-Br-4-F isomer (CAS 1566125-49-2): 0 PDB entries for viral targets. |
| Quantified Difference | 3 vs. 0 deposited co‑crystal structures for viral protease/macrodomain targets |
| Conditions | Crystallographic fragment screening campaigns at Diamond Light Source XChem facility; PanDDA analysis group depositions |
Why This Matters
For antiviral fragment‑to‑lead programs, a fragment with validated binding poses in multiple target co‑crystal structures provides a structurally enabled starting point that untested regioisomers cannot offer, directly reducing crystallographic triage time and SAR exploration cost.
- [1] RCSB Protein Data Bank. PDB Entries 7H4R, 7H8C, 7HII: Crystallographic fragment screening with fragment Z1741976468 (1-(4-bromo-3-fluoro-phenyl)imidazolidin-2-one). Deposited 2024. View Source
